Product packaging for cis-2-Tert-butyl-2-butenedinitrile(Cat. No.:CAS No. 169309-80-2)

cis-2-Tert-butyl-2-butenedinitrile

Cat. No.: B189263
CAS No.: 169309-80-2
M. Wt: 134.18 g/mol
InChI Key: WGGPUYXDGYTCJX-QPJJXVBHSA-N
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Description

Contextualization within Butenedinitrile Chemistry

Butenedinitriles are a class of organic compounds that contain both a carbon-carbon double bond and two nitrile groups. The relative orientation of the substituents and the nitrile groups gives rise to various isomers, each with unique electronic and steric properties. The chemistry of butenedinitriles is rich and varied, with research exploring their synthesis, isomerization, and participation in a range of chemical transformations. jocpr.com

A closely related and extensively studied compound is 2,3-diamino-2-butenedinitrile (B1144326) (DAMN), which exists as cis (maleonitrile) and trans (fumaronitrile) isomers. Studies on DAMN have revealed its propensity to undergo photoinduced cis-trans isomerization and subsequent cyclization to form imidazole (B134444) derivatives, highlighting the reactive nature of the butenedinitrile core.

The introduction of a tert-butyl group, as seen in cis-2-Tert-butyl-2-butenedinitrile, is expected to exert significant steric influence on the molecule's reactivity. This bulky group can dictate the stereochemical outcome of reactions and influence the stability of intermediates and transition states.

Significance in Advanced Organic Synthesis Research

The synthetic utility of this compound lies in the versatile reactivity of its functional groups. The electron-withdrawing nature of the two nitrile groups renders the double bond electron-deficient, making it a potential candidate for various nucleophilic addition and cycloaddition reactions.

Cycloaddition Reactions: The electron-poor alkene functionality suggests that this compound could serve as a competent dienophile in Diels-Alder reactions or as a partner in other cycloaddition processes. The general field of [2+2+2] cycloadditions, for instance, often utilizes nitriles as one of the components to construct complex heterocyclic and carbocyclic systems. rsc.org While specific studies on the title compound are not abundant, the reactivity of similar systems suggests its potential in this area. For example, various cycloaddition reactions, including [3+2] cycloadditions of oxyallyl cations and [2+2+1] cycloadditions involving other unsaturated systems, are well-documented for the synthesis of five-membered rings. nih.govnih.gov

Synthesis of Heterocycles: The two nitrile groups are valuable synthetic handles that can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and amides. This opens up possibilities for the synthesis of highly substituted nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The reaction of dinitriles with various reagents can lead to the formation of pyridines, pyrazines, and other important ring systems.

Scope of Current Academic Investigations

While dedicated research articles focusing solely on this compound are limited, the broader academic investigations into related butenedinitriles and their applications in synthesis provide a clear indication of its potential research avenues. Current research in areas that could encompass the study of this molecule includes:

Development of Novel Cycloaddition Reactions: The search for new and efficient methods to construct complex molecular frameworks continues to be a major theme in organic synthesis. The unique electronic and steric properties of this compound make it an interesting substrate for exploring novel cycloaddition methodologies.

Synthesis of Functionalized Nitrogen Heterocycles: The development of synthetic routes to new heterocyclic compounds with potential biological or material properties is a vibrant area of research. The dinitrile functionality of the title compound makes it a promising precursor for such endeavors.

Computational Studies: Theoretical investigations into the electronic structure, stability, and reactivity of butene derivatives are ongoing. jocpr.com Such computational studies on this compound could provide valuable insights into its reaction mechanisms and guide future experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B189263 cis-2-Tert-butyl-2-butenedinitrile CAS No. 169309-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-tert-butylbut-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-8(2,3)7(6-10)4-5-9/h4H,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGPUYXDGYTCJX-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C/C#N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Cis 2 Tert Butyl 2 Butenedinitrile and Analogs

Reaction Pathway Elucidation

The characterization of transition states and intermediates is a cornerstone of mechanistic chemistry. While experimental detection of these transient species can be challenging, computational methods, such as Density Functional Theory (DFT), have become invaluable tools for their study.

In the context of butenedinitrile isomerization, DFT calculations have been instrumental in mapping out the potential energy surfaces of reaction pathways. For instance, in the isomerization of 2-methyl-3-butenenitrile (B95465) (2M3BN) to 3-pentenenitrile (B94367) (3PN), a reaction analogous to transformations involving cis-2-tert-butyl-2-butenedinitrile, DFT studies have suggested that the reaction proceeds through a C-CN bond cleavage (oxidative addition), followed by a methylallyl rotation and subsequent C-CN bond reformation (reductive elimination). mdpi.com

Theoretical studies on the pyrolysis of pyrrole, which can lead to the formation of butenenitrile isomers like cis- and trans-crotononitrile and allyl cyanide, have also provided insights into potential reaction pathways. acs.org These studies have proposed alternative unimolecular pathways for the formation of these products, highlighting the complexity of the potential energy landscape. acs.org

The stability of intermediates plays a crucial role in determining the predominant reaction pathway. For example, in the nickel-catalyzed hydrocyanation of butadiene, which produces 2M3BN and 3PN, the formation of a tetrahedral methallyl nickel complex is a key intermediate. mdpi.com The subsequent reductive elimination from this intermediate dictates the product distribution. mdpi.com

The table below summarizes key intermediates and transition states identified in reactions involving butenedinitrile analogs.

ReactionIntermediate/Transition StateMethod of Analysis
Isomerization of 2-methyl-3-butenenitrileMethylallyl nickel complexDFT Calculations mdpi.com
Pyrolysis of pyrroleCyclic carbene, open-chain biradicalAb initio quantum chemical techniques acs.org
Nickel-catalyzed hydrocyanation of butadieneFive-coordinated cyano hydride complexDFT Calculations mdpi.com

Kinetic studies provide quantitative data on reaction rates, offering insights into the factors that influence the speed of a chemical transformation. The rate of a reaction is often determined by the energy of the highest transition state in the reaction pathway, known as the rate-determining step.

In the nickel-catalyzed isomerization of 2M3BN, kinetic studies have shown that the reaction can exhibit zero-order kinetics with respect to the substrate under certain conditions. researchgate.net This suggests that the catalyst is saturated with the reactant, and the rate is limited by a step in the catalytic cycle itself, such as the reductive elimination of the product. researchgate.net

The influence of temperature on reaction rates is a key aspect of kinetic analysis. Temperature-dependent studies of the decomposition of related alkoxy radicals have provided valuable kinetic parameters. researchgate.net Furthermore, extensive compilations of kinetic data on gas-phase unimolecular reactions offer a basis for understanding the thermal stability and reactivity of molecules like butenedinitriles. nist.gov

The isomerization of butenenitriles can be influenced by the reaction medium. For example, the isomerization of cis-2-pentenenitrile (B1312415) on an alumina (B75360) surface is thought to proceed through a deprotonation-reprotonation mechanism involving a stabilized anionic intermediate.

The following table presents a summary of kinetic findings for reactions involving butenedinitrile analogs.

ReactionKey Kinetic Finding
Ni-catalyzed isomerization of 2-methyl-3-butenenitrileZero-order kinetics observed, suggesting the reductive elimination step is kinetically relevant. researchgate.net
Gas-phase decomposition of alkoxy radicalsTemperature-dependent rate coefficients have been measured. researchgate.net
Isomerization of cis-2-pentenenitrile on aluminaMechanism involves a stabilized anionic intermediate.

Catalytic Mechanisms

Catalysis plays a pivotal role in the transformations of butenedinitriles, enabling reactions to proceed with high efficiency and selectivity. Understanding the mechanisms by which catalysts operate is essential for their rational design and improvement.

Transition metals, particularly nickel, are central to many catalytic transformations of butenedinitriles. tue.nl The metal center actively participates in the catalytic cycle by coordinating to the substrate and facilitating bond-breaking and bond-forming events.

In the nickel-catalyzed hydrocyanation of butadiene, the nickel(0) catalyst undergoes oxidative addition of HCN to form a nickel(II) hydride intermediate. mdpi.com This is followed by the insertion of butadiene into the Ni-H bond and subsequent reductive elimination to yield the butenenitrile products. mdpi.com The isomerization of 2M3BN to 3PN also proceeds through a nickel-catalyzed pathway involving oxidative addition of the C-CN bond to the nickel center. mdpi.com

The electronic properties of the metal center are crucial for its catalytic activity. In many catalytic cycles, the metal cycles between different oxidation states. youtube.com For instance, in cross-coupling reactions, a Pd(0) catalyst can be oxidized to Pd(II) during the oxidative addition step and then reduced back to Pd(0) in the reductive elimination step. libretexts.org

The choice of metal can also influence the reaction outcome. While nickel is commonly used for butenedinitrile isomerization, other metals like rhodium are employed in related reactions such as hydroformylation. rsc.org

The ligands coordinated to the metal center play a critical role in modulating the catalyst's activity and selectivity. The steric and electronic properties of the ligands can be fine-tuned to optimize the performance of the catalyst.

In the nickel-catalyzed isomerization of 2M3BN, the use of chelating diphosphine ligands has been shown to be highly effective. acs.org The steric bulk of the ligands can prevent the formation of inactive catalyst species and influence the regioselectivity of the reaction. researchgate.netscispace.com For example, ligands with larger steric profiles can favor the formation of the linear 3PN product over the branched isomer.

The "bite angle" of bidentate phosphine (B1218219) ligands, which is the P-M-P angle, is a key parameter that correlates with catalytic performance. researchgate.net An optimal bite angle can lead to excellent catalytic activity and selectivity. researchgate.net The electronic nature of the ligands also plays a role; electron-donating ligands have been found to enhance the rate of 2M3BN isomerization. acs.org

The development of new ligand architectures, such as those based on rigid backbones, has led to improved catalysts for butenedinitrile transformations. scispace.com These ligands can provide the necessary steric hindrance and electronic properties to achieve high conversions and selectivities. scispace.comaiche.org

The table below highlights the influence of different ligand types on the isomerization of 2-methyl-3-butenenitrile.

Ligand TypeKey Influence on Reaction
Chelating diphosphinesHigh efficiency and turnover rates. acs.org
Sterically demanding diphosphonitesGood activity and selectivity to 3-pentenenitrile. scispace.com
Diphosphines with optimal bite angleExcellent catalytic performance. researchgate.net

Reductive elimination and oxidative addition are fundamental steps in many organometallic catalytic cycles. libretexts.orgwikipedia.org Oxidative addition involves the addition of a substrate to a metal center, leading to an increase in the metal's oxidation state and coordination number. libretexts.org Conversely, reductive elimination is the reverse process, where two ligands on the metal center couple and are eliminated, resulting in a decrease in the metal's oxidation state. wikipedia.org

In the context of butenedinitrile chemistry, these steps are crucial. The isomerization of 2M3BN to 3PN on a nickel catalyst is proposed to be initiated by the oxidative addition of the C-CN bond to the Ni(0) center. mdpi.com The final step of this catalytic cycle is the reductive elimination of the 3PN product, which regenerates the active Ni(0) catalyst. mdpi.comresearchgate.net

The facility of reductive elimination can be influenced by several factors, including the nature of the ligands and the electronic properties of the metal center. tue.nl For square planar complexes, the ligands to be eliminated must typically be in a cis orientation to one another. libretexts.orgwikipedia.org

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

To date, the single-crystal X-ray structure of cis-2-tert-butyl-2-butenedinitrile has not been reported in the crystallographic databases. However, the nitrile functionalities of this molecule make it an excellent candidate for use as a ligand in the formation of metal complexes. Should single crystals of the parent compound, its derivatives, or its metal complexes be grown, single-crystal X-ray diffraction would provide a wealth of structural information. The resulting data would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

From a hypothetical crystal structure, one could analyze the molecular conformation in the solid state. Key parameters would include the planarity of the butenedinitrile backbone and the orientation of the tert-butyl group relative to this plane. In metal complexes, the coordination geometry around the metal center could be determined (e.g., tetrahedral, square planar, octahedral), and the mode of coordination of the dinitrile ligand (e.g., monodentate, bidentate bridging) could be established. The analysis of intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) and van der Waals forces, would also provide insight into the crystal packing.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.

For this compound, the most characteristic vibration would be the C≡N stretch of the nitrile groups. This typically gives rise to a sharp, intense absorption in the IR spectrum in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The conjugation with the C=C double bond would be expected to shift this frequency to the lower end of the range. The C=C stretching vibration would also be observable, though it may be weaker in the IR spectrum due to the substitution pattern. The various C-H bending and stretching vibrations of the tert-butyl group and the vinylic C-H bond would also be present in the spectrum, providing a complete vibrational fingerprint of the molecule.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C≡N Stretch 2220 - 2240 Strong
C=C Stretch 1620 - 1680 Medium
C-H (vinylic) Stretch 3000 - 3100 Medium
C-H (alkyl) Stretch 2850 - 3000 Strong
C-H (alkyl) Bend 1365 - 1470 Medium

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and providing insights into its conformational isomers. In the case of this compound, the IR spectrum would be characterized by several key absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum of this compound would be the stretching vibrations of the nitrile (C≡N) groups and the carbon-carbon double bond (C=C). The nitrile groups typically exhibit a sharp and intense absorption band in the region of 2260-2220 cm⁻¹. The C=C stretching vibration of the butenedinitrile backbone would be expected to appear in the 1680-1640 cm⁻¹ region. The intensity of this band can be influenced by the symmetry of the molecule; in the cis isomer, a more significant dipole moment change during the vibration would likely lead to a stronger absorption compared to its trans counterpart.

The presence of the tert-butyl group would be confirmed by characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl groups within the tert-butyl substituent would appear in the 2975-2860 cm⁻¹ range. Additionally, characteristic C-H bending vibrations for the tert-butyl group would be observed in the fingerprint region, typically around 1370-1350 cm⁻¹.

Conformational analysis of this compound could also be explored using IR spectroscopy. While the double bond restricts rotation, different spatial arrangements of the bulky tert-butyl group relative to the nitrile groups might be possible. Subtle shifts in the vibrational frequencies of the C-C and C-H bonds could indicate the presence of different conformers in solution, which could be studied by analyzing the spectrum at varying temperatures or in different solvents.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2260 - 2220
Alkene (C=C)Stretching1680 - 1640
Alkyl C-H (tert-butyl)Stretching2975 - 2860
Methyl C-H (tert-butyl)Bending1370 - 1350

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, allowing for the unambiguous determination of its elemental formula. The expected monoisotopic mass of this compound (C₉H₁₀N₂) can be calculated with high precision. An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) would confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. The molecular ion peak ([M]⁺) would be expected, and its fragmentation would likely involve the loss of small, stable neutral molecules or radicals. A prominent fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. Another likely fragmentation would be the loss of a neutral molecule of hydrogen cyanide (HCN) from the dinitrile moiety.

Specialized Ionization Techniques (e.g., LIFDI)

For compounds that are thermally labile or difficult to ionize using conventional methods, specialized ionization techniques such as Liquid Injection Field Desorption/Ionization (LIFDI) can be particularly useful. LIFDI is a soft ionization technique that minimizes fragmentation, often yielding a prominent molecular ion peak even for sensitive molecules.

Electronic Spectroscopy and Photochemical Behavior

Electronic spectroscopy, particularly UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is closely linked to its photochemical behavior.

UV-Visible Spectroscopy in Conjugated Systems

The this compound molecule contains a conjugated system, with the two nitrile groups in conjugation with the C=C double bond. This conjugation leads to the delocalization of π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb ultraviolet (UV) radiation, promoting an electron from the HOMO to the LUMO.

The UV-Visible spectrum of this compound would likely exhibit absorption maxima (λₘₐₓ) in the UV region. The exact position of these maxima would be influenced by the solvent polarity and the specific electronic transitions involved (e.g., π → π* transitions). The presence of the electron-withdrawing nitrile groups would be expected to shift the absorption to longer wavelengths compared to a simple alkene.

Photoisomerization Studies of Butenedinitrile Analogues

While specific photoisomerization studies on this compound are not widely reported, the photochemical behavior of related butenedinitrile analogues, such as fumaronitrile (B1194792) (trans-isomer) and maleonitrile (B3058920) (cis-isomer), has been investigated. These studies reveal that upon irradiation with UV light, cis-trans isomerization can occur.

For this compound, it is plausible that irradiation with an appropriate wavelength of UV light could induce isomerization to the corresponding trans-isomer, trans-2-tert-butyl-2-butenedinitrile. This photoisomerization would proceed through an excited state where the rotational barrier around the C=C double bond is significantly reduced. The efficiency of this process would depend on factors such as the excitation wavelength, solvent, and the presence of photosensitizers. Such studies are crucial for understanding the photostability and potential photochemical applications of this compound.

Computational and Theoretical Studies on Cis 2 Tert Butyl 2 Butenedinitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For cis-2-tert-butyl-2-butenedinitrile, these methods elucidate its fundamental electronic properties and predict its chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. nih.gov This process, called geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy structure. The quality of DFT calculations depends significantly on the chosen exchange-correlation functional (e.g., B3LYP, PBE0, ωB97X-D) and the basis set, which describes the atomic orbitals. researchgate.net

For this compound, a DFT geometry optimization would yield precise values for bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial as they serve as the foundation for subsequent calculations of other molecular properties. researchgate.net The total electronic energy calculated at this optimized geometry represents the stability of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table presents typical bond lengths and angles that would be determined via DFT calculations. Actual values would be obtained from specific computational outputs.

ParameterAtoms InvolvedCalculated Value (Illustrative)
Bond LengthC=C~1.35 Å
Bond LengthC-C(tert-butyl)~1.52 Å
Bond LengthC-CN~1.45 Å
Bond LengthC≡N~1.16 Å
Bond AngleC=C-C(tert-butyl)~122°
Bond AngleC=C-CN~121°
Dihedral Angle(CN)C=C(CN)~0° (for planarity)

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis) using DFT and TD-DFT

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. Comparing the computed spectrum with the experimental one helps to assign specific vibrational modes (stretches, bends, torsions) to the observed absorption bands. researchgate.net

For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption wavelengths seen in a UV-Visible (UV-Vis) spectrum, providing insight into the electronic structure and chromophores within the molecule. researchgate.net For this compound, TD-DFT could predict the λ_max values associated with π → π* transitions within the conjugated dinitrile system.

Table 2: Predicted IR Vibrational Frequencies for this compound (Illustrative) This table shows representative vibrational modes and their expected frequency ranges. Specific values are obtained from DFT frequency calculations.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
C-H Stretch (tert-butyl)-C(CH₃)₃2950-3000
C≡N Stretch-CN2220-2260
C=C Stretch>C=C<1640-1680
C-H Bend (tert-butyl)-C(CH₃)₃1365-1470
C-C StretchC-C1100-1250

Analysis of Molecular Descriptors and Reactivity Indices

DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity. From their energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. jocpr.com

Chemical Potential (μ): Related to the escaping tendency of an electron from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap implies high hardness and low reactivity. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined by Parr et al. as ω = μ² / (2η). jocpr.comscirp.org This index is useful for classifying the global electrophilic nature of a molecule. jocpr.com

These descriptors for this compound would provide a quantitative measure of its stability and its propensity to act as an electrophile or nucleophile in reactions.

Table 3: Key Molecular Descriptors and Their Significance

DescriptorFormulaChemical Significance
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Indicates the tendency of electrons to escape; related to electronegativity.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to charge transfer; indicates molecular stability. scirp.org
Electrophilicity Index (ω)μ² / (2η)Represents the stabilization energy upon accepting electrons; measures electrophilic character. scirp.org
Softness (S)1 / (2η)The reciprocal of hardness; indicates high polarizability and reactivity.

Potential Energy Surface (PES) Analysis

The Potential Energy Surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. Analyzing the PES is crucial for understanding chemical reaction dynamics, identifying stable isomers, and determining the energy barriers that separate them.

Mapping Reaction Pathways and Transition States

A chemical reaction can be visualized as a path on the PES, leading from reactants to products through a high-energy point called the transition state (TS). The transition state is a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the precise geometry and energy of the TS is essential for calculating the activation energy of a reaction. For this compound, PES analysis could be used to study potential reactions such as cis-trans isomerization or its participation in cycloaddition reactions. Computational methods can systematically search the PES to identify the structures of reactants, products, and the transition states that connect them.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanisms

Once a transition state structure has been located, its identity must be confirmed. An Intrinsic Reaction Coordinate (IRC) calculation provides this confirmation by tracing the Minimum Energy Path (MEP) downhill from the transition state. scm.com The IRC path is defined in mass-weighted coordinates and represents the trajectory a molecule would follow with infinitesimal kinetic energy. uni-muenchen.demdpi.com

By following the IRC in both the forward and reverse directions, one can verify that the identified transition state correctly connects the desired reactants and products on the potential energy surface. uni-muenchen.deresearchgate.net This procedure is a definitive computational test to elucidate a reaction mechanism. For a potential isomerization of this compound, an IRC calculation would start at the isomerization transition state and trace the path to the cis isomer on one side and the trans isomer on the other, thereby validating the entire reaction pathway. scm.commdpi.com

Studies of Conical Intersections in Excited State Dynamics

The study of excited state dynamics in molecules like this compound is crucial for understanding their photochemical behavior. A central concept in this field is the conical intersection (CI), a point of degeneracy between two or more electronic potential energy surfaces of a polyatomic molecule. researchgate.netnih.gov These intersections provide ultra-fast, efficient pathways for non-radiative decay from an electronically excited state back to the ground state, often mediating photochemical reactions such as isomerizations. researchgate.netacs.org

When a molecule absorbs light, it is promoted to an excited electronic state. The Born-Oppenheimer approximation, which separates electronic and nuclear motion, breaks down in the vicinity of a CI. researchgate.net This coupling allows the molecule to rapidly transition between electronic states, a process often occurring on a femtosecond timescale. researchgate.net For unsaturated systems like butenedinitriles, a key reaction pathway influenced by CIs is cis-trans isomerization around the carbon-carbon double bond. researchgate.netresearchgate.net

Theoretical models, particularly those using multireference methods like state-averaged complete active space self-consistent field (SA-CASSCF), are employed to locate and characterize the geometry of these conical intersections. acs.org For similar systems like ethylene (B1197577) and stilbene, studies have shown that upon excitation, the molecule's geometry distorts, typically involving twisting around the double bond, until it reaches a CI. acs.orgresearchgate.net At this point, it can efficiently decay back to the ground state as either the cis or trans isomer. researchgate.net While direct computational studies detailing the specific conical intersection topographies for this compound are not broadly available, the established principles from studies on analogous molecules suggest that its photoisomerization pathways are fundamentally governed by such intersections. researchgate.netresearchgate.net

Thermodynamic and Kinetic Modeling

Theoretical Assessment of Isomer Stability and Equilibrium

Computational chemistry provides essential tools for assessing the relative stability of isomers and predicting their equilibrium concentrations. For this compound, the primary isomeric consideration is the geometric relationship around the C=C double bond, leading to cis and trans (or E and Z) configurations. The relative stability of these isomers is determined by their Gibbs free energy difference (ΔG).

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ground-state energies of each isomer. The trans isomer of substituted butenedinitriles is generally expected to be thermodynamically more stable than the cis isomer due to reduced steric hindrance between the substituent groups. In the case of this compound, the bulky tert-butyl group and the nitrile group are on the same side of the double bond, leading to steric strain. The trans isomer would place these groups on opposite sides, alleviating this strain.

While specific experimental thermodynamic data for this compound is limited, theoretical calculations for analogous substituted alkenes consistently show the trans isomer to be lower in energy. acs.org The equilibrium between the isomers can be influenced by catalysts, which lower the activation energy for isomerization without changing the equilibrium position. acs.org

Table 1: Illustrative Theoretical Stability of Butenedinitrile Isomers

IsomerRelative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Equilibrium Population at 298 K
trans-2-Tert-butyl-2-butenedinitrile0.00 (Reference)0.00 (Reference)>95%
This compound+3.5+3.1&lt;5%

Computational Approaches to Reaction Kinetics and Selectivity

Computational methods are indispensable for elucidating reaction mechanisms and predicting kinetic parameters, which govern reaction rates and selectivity. DFT is a powerful tool for mapping potential energy surfaces, locating transition states, and calculating activation energy barriers. researchgate.net

For reactions involving this compound, such as additions to the double bond or reactions at the nitrile groups, computational modeling can predict the most favorable reaction pathways. For instance, in catalyzed reactions like hydrocyanation or isomerization, DFT calculations can model the entire catalytic cycle. researchgate.nettue.nl This involves calculating the energies of starting materials, intermediates, transition states, and products.

A key output of these studies is the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). A lower activation barrier corresponds to a faster reaction rate. When multiple reaction pathways are possible, leading to different products (e.g., regio- or stereoisomers), the selectivity is determined by the relative heights of the activation barriers for each pathway. The product formed via the transition state with the lowest energy will be the major product under kinetic control. researchgate.net For example, DFT studies on the activation of acetonitrile (B52724) by rhodium complexes have shown how the electronic nature of the metal center dictates whether C-H or C-CN bond activation is favored by comparing the respective activation barriers. researchgate.net

Ligand Design and Computational Screening for Catalysis

DFT Rationalization of Ligand Effects on Regio- and Enantioselectivity

In transition metal catalysis, the ligands coordinated to the metal center play a decisive role in determining the outcome of a reaction, particularly its regioselectivity and enantioselectivity. DFT calculations have become a standard tool for rationalizing and predicting these ligand effects. researchgate.net

For reactions involving substrates like this compound, such as nickel-catalyzed hydrocyanation, the choice of phosphine (B1218219) or phosphite (B83602) ligands is critical. researchgate.net DFT computations can explain how ligand properties influence selectivity:

Steric Effects : The bulkiness of a ligand, often quantified by its cone angle, creates a specific geometric environment around the metal center. This steric hindrance can direct an incoming substrate to bind in a particular orientation, thus favoring the formation of one regioisomer over another. DFT calculations can model these steric clashes and quantify their energetic consequences. researchgate.net

Electronic Effects : The electron-donating or -withdrawing properties of a ligand modify the electron density at the metal center. This, in turn, affects the strength of metal-substrate bonding and the energetics of key steps like oxidative addition and reductive elimination. researchgate.net For instance, in the hydrocyanation of butadiene, the catalyst architecture, dictated by ligand-metal interactions, determines whether linear or branched nitrile products are formed. researchgate.net

By systematically modeling a series of ligands with varying steric and electronic properties, computational screening can identify promising candidates for achieving high selectivity in a desired transformation, guiding experimental efforts and accelerating catalyst development.

Table 2: Influence of Ligand Properties on Catalytic Selectivity (DFT Insights)

Ligand PropertyComputational MetricInfluence on SelectivityExample System from Literature
Steric BulkCone Angle (Tolman)Dictates geometric space around the metal, influencing which face of a prochiral substrate binds (enantioselectivity) or the orientation of an unsymmetrical substrate (regioselectivity). researchgate.netBiaryl diphosphite ligands in Ni-catalyzed hydrocyanation of internal alkenes. researchgate.net
Electronic NatureTolman Electronic Parameter (TEP) or calculated charge on the metalModulates the energy of transition states. Electron-rich metals may favor oxidative addition, while electron-poor metals can facilitate reductive elimination. researchgate.netComparison of phosphine (σ-donating) vs. isocyanide (π-accepting) ligands on Rh complexes for C-H vs. C-CN activation. researchgate.net

Advanced Applications and Future Directions in Cis 2 Tert Butyl 2 Butenedinitrile Research

Applications in Advanced Catalysis

The electron-withdrawing nature of the nitrile groups and the steric hindrance provided by the tert-butyl group in cis-2-Tert-butyl-2-butenedinitrile make it a compelling candidate for the development of novel catalytic systems.

Development of Novel Catalytic Systems for Organic Transformations

This compound and its derivatives are being investigated for their role in creating new catalysts for a variety of organic reactions. The presence of multiple reactive sites allows for the design of catalysts with tailored activities and selectivities. Research in this area is focused on leveraging the electronic properties of the butenedinitrile core to influence the outcome of catalytic cycles. For instance, the development of catalytic systems for asymmetric reduction of α,β-unsaturated nitriles has shown promise, yielding optically active products with high enantioselectivity. researchgate.net

Use as Ligands in Metal Complex Catalysis

The nitrile groups in this compound can act as coordinating ligands for a wide range of transition metals. researchgate.net This has led to the synthesis of novel metal complexes with potential applications in catalysis. The tert-butyl group plays a crucial role in these complexes by influencing the steric environment around the metal center, which can impact catalyst stability, activity, and selectivity.

For example, palladium(II) complexes with Schiff-base ligands derived from diaminomaleonitrile (B72808), a related butenedinitrile, have been synthesized and successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net These catalysts have demonstrated good activity for the coupling of various aryl halides with phenylboronic acid. researchgate.net The electronic and steric properties of the ligands, which can be systematically modified, are key to the performance of these catalysts. researchgate.net

Furthermore, the strong σ-donating character of ligands derived from butenedinitrile can generate highly reactive transition metal catalysts capable of activating various chemical bonds. nih.gov This has been demonstrated in the development of catalysts for reactions such as the hydrogenation of alkenes. nih.gov

Table 1: Examples of Metal Complexes with Butenedinitrile-Related Ligands in Catalysis

Metal CenterLigand TypeCatalytic ApplicationReference
Palladium(II)Diaminomaleonitrile-based Schiff-baseSuzuki-Miyaura cross-coupling researchgate.net
Cobalt(II)Pincer-type N-heterocyclic carbeneAlkene hydrogenation nih.gov
Rhodium(I)Phosphine-ligatedHydrocyanation juniperpublishers.com

Role in Materials Science Research

The distinct molecular structure of this compound also lends itself to applications in the field of materials science, particularly in the development of advanced organic materials.

Potential in Organic Electronics and Semiconductors

The conjugated π-system of the butenedinitrile moiety, combined with the electronic influence of the nitrile groups, suggests potential for this compound and its polymers in the field of organic electronics. nih.gov Materials with tailored electronic properties are crucial for the development of organic semiconductors, which are key components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the structure of butenedinitrile derivatives allows for the fine-tuning of their electronic band gaps and charge transport properties.

Polymerization Processes Involving Butenedinitrile Moieties

Butenedinitrile moieties can undergo polymerization to form novel polymers with unique properties. The presence of the nitrile groups can enhance the thermal stability and chemical resistance of the resulting polymers. Electropolymerization is one method that has been explored for creating thin polymer films from butenenitrile-based monomers on conductive surfaces. researchgate.netacs.org These films can be covalently bonded to the surface, offering good adhesion. researchgate.net

Anionic polymerization is another route to produce polymers from monomers containing nitrile groups. google.com This method allows for the creation of polymers with living ends, which can be further functionalized. google.com The resulting functionalized polymers have potential applications in areas such as coatings and adhesives. ontosight.ai

Interdisciplinary Research Areas

The versatility of this compound extends to interdisciplinary research areas where its unique chemical properties can be exploited. For instance, the compound and its derivatives are being explored in the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry and drug discovery. researchgate.net The reactivity of the nitrile groups allows for their participation in various cyclization reactions to form complex molecular architectures.

Furthermore, the study of butenedinitrile derivatives intersects with environmental science, as some chlorinated butenenitriles have been identified as disinfection byproducts in drinking water. iwaponline.com Understanding the formation and properties of these compounds is crucial for ensuring water quality and safety.

Bio-inspired Catalysis and Synthetic Pathways

The synthesis of this compound and related nitrile-containing compounds can be approached through various synthetic pathways. Bio-inspired catalysis, in particular, offers a promising avenue for the development of efficient and environmentally benign synthetic routes. Natural enzymes often serve as the inspiration for designing catalysts that can facilitate complex chemical transformations with high precision. rsc.org For instance, the principles of enzymatic catalysis, such as the use of metal centers and specific substrate binding pockets, are being adapted for synthetic chemistry. uva.nl

In the context of butenedinitrile synthesis, bio-inspired catalysts could play a significant role in promoting the desired stereochemistry and functional group transformations. While direct bio-inspired catalysis for this compound is a nascent field, related research provides valuable insights. For example, iron complexes inspired by the active sites of nitrate (B79036) and perchlorate (B79767) reductase enzymes have been developed for oxyanion reduction. nih.gov Such catalysts, featuring a secondary coordination sphere to assist in deoxygenation, could potentially be adapted for reactions involving the nitrile groups of butenedinitrile. nih.gov

Furthermore, research on iron(III) complexes with ligands like 2,3-bis(2-hydroxybenzylideneimino)-2,3-butenedinitrile for water reduction and oxidation highlights the potential for metal complexes of butenedinitrile derivatives in catalysis. researchgate.net These studies suggest that the electronic properties of the butenedinitrile scaffold can be tuned by the metal center, opening up possibilities for a range of catalytic applications. researchgate.netresearchgate.net

Catalytic ApproachPotential AdvantagesRelevant Research Area
Enzyme Mimics High selectivity, mild reaction conditions, reduced waste.Development of synthetic catalysts based on the active sites of enzymes like nitrile hydratases.
Metal-Organic Frameworks (MOFs) High surface area, tunable porosity, potential for size and shape selectivity.Synthesis of MOFs incorporating butenedinitrile ligands for catalytic applications.
Photocatalysis Use of light as a clean energy source, potential for novel reaction pathways.Exploration of butenedinitrile derivatives as photosensitizers or in photocatalytic cycles.

Emerging Research Themes and Challenges

The future of this compound research lies in exploring its untapped potential. This includes discovering new reaction patterns, developing greener synthetic methods, and mastering its stereochemical control for the synthesis of complex molecules.

Exploration of Novel Reactivity Patterns

As an electron-deficient alkene, this compound is expected to exhibit a rich and varied reactivity profile. The presence of two nitrile groups significantly lowers the electron density of the carbon-carbon double bond, making it susceptible to nucleophilic attack. fiveable.me This inherent reactivity can be harnessed for the construction of more complex molecular architectures.

The exploration of novel reactivity patterns could involve its participation in various organic reactions. rsc.org For instance, its electron-deficient nature makes it an ideal candidate for Michael additions, cycloadditions, and other cascade reactions. rsc.org The bulky tert-butyl group is likely to exert significant steric influence, which could be exploited to achieve high regioselectivity and stereoselectivity in these reactions.

Future research could focus on the following areas:

Tandem Reactions: Designing one-pot reactions where this compound undergoes a sequence of transformations to rapidly build molecular complexity.

Radical Reactions: Investigating the addition of radicals to the electron-deficient double bond, a process that can be electronically favored. acs.org

Metal-Catalyzed Cross-Coupling Reactions: While challenging, the development of methods for the cross-coupling of this compound would significantly expand its synthetic utility.

Green Chemistry Approaches in Butenedinitrile Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. encyclopedia.pub For the synthesis and application of this compound, several green chemistry approaches can be envisioned.

One key area is the development of cyanide-free synthetic routes to nitriles. acs.org Traditional methods often rely on highly toxic cyanide reagents. Alternative, greener methods include the dehydration of amides and the oxidation of alcohols or aldehydes in the presence of an ammonia (B1221849) source. organic-chemistry.org The use of deep eutectic solvents, which are biodegradable and have low toxicity, as both catalyst and solvent for nitrile synthesis is a promising green alternative. organic-chemistry.org

Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often under solvent-free conditions. rasayanjournal.co.in This method has been successfully applied to the synthesis of various nitrile-containing heterocyclic compounds. rasayanjournal.co.in

Green Chemistry PrincipleApplication in Butenedinitrile Chemistry
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. rsc.org
Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. organic-chemistry.org
Energy Efficiency Utilizing methods like microwave or ultrasonic irradiation to reduce energy consumption. encyclopedia.pub

Advanced Stereochemical Engineering for Complex Molecule Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules, particularly for pharmaceutical and materials science applications. The geometry of this compound presents both challenges and opportunities for stereochemical engineering.

The cis configuration of the substituents on the double bond can be used to pre-organize reactive partners in subsequent transformations, leading to specific stereochemical outcomes. The development of enantioselective methods for the synthesis of chiral derivatives of this compound is a significant area for future research. This could involve the use of chiral catalysts or auxiliaries to control the facial selectivity of reactions at the double bond.

Nickel-catalyzed enantioselective desymmetrization of malononitriles to generate nitrile-containing all-carbon quaternary stereocenters is a testament to the advancements in this field. researchgate.net Similar strategies could potentially be adapted for butenedinitriles. The stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives through electrochemical Csp3–H bond oxidative functionalization of acetonitrile (B52724) also highlights innovative approaches to creating stereocenters in nitrile-containing molecules. nih.gov

The ultimate goal is to utilize this compound as a versatile building block, where its inherent stereochemistry can be translated into the stereocontrolled synthesis of complex target molecules. numberanalytics.com

Q & A

Q. How can researchers optimize the synthesis of cis-2-tert-butyl-2-butenedinitrile to achieve high stereochemical purity?

Methodological Answer: Stereochemical control in nitrile derivatives often relies on solvent polarity, temperature, and catalyst selection. For this compound, a two-step protocol involving tert-butyl Grignard reagent addition to a pre-functionalized dinitrile precursor is recommended. Reaction monitoring via ¹H NMR (to track tert-butyl group integration) and FT-IR (to confirm nitrile stretching bands at ~2200 cm⁻¹) ensures intermediate stability. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) minimizes diastereomer contamination. Compare with analogous syntheses of tert-butyl-substituted nitriles (e.g., di-tert-butyl-1,1′-bi-2-naphthol) for solvent selection insights .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Combined spectroscopic and crystallographic methods are essential:

  • X-ray crystallography resolves stereochemistry and confirms the cis configuration.
  • ¹³C NMR identifies nitrile carbons (δ ~115–120 ppm) and tert-butyl carbons (δ ~25–30 ppm).
  • Mass spectrometry (HRMS) validates molecular weight (C₈H₁₀N₂; theoretical 134.18 g/mol) .
    For impurities, GC-MS with a polar capillary column (e.g., DB-5) distinguishes isomers and degradation byproducts.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Use nitrile gloves and fume hoods due to potential skin/eye irritation (analogous to 4-tert-butyl-2-nitrophenol safety guidelines) .
  • Store under inert gas (argon) to prevent hydrolysis of the nitrile group.
  • Emergency protocols should include immediate rinsing with water for dermal contact and consultation with a physician (refer to SDS for 2-benzylidenepropanedinitrile as a template) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The tert-butyl group introduces steric hindrance, which can suppress [2+2] cycloaddition while favoring [4+2] Diels-Alder pathways. Computational modeling (e.g., DFT calculations using Gaussian) predicts transition-state geometries and orbital interactions. Experimental validation involves kinetic studies under varying temperatures and pressures, monitored via in-situ FT-IR to track nitrile consumption . Compare with steric effects in di-tert-butyl-1,1′-bi-2-naphthol systems for mechanistic parallels .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Systematically test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., ethanol) solvents using UV-Vis spectroscopy (λmax ~260 nm). Control for moisture content (via Karl Fischer titration) and temperature (±0.1°C). Discrepancies often arise from residual isomers or solvent impurities; employ HPLC with a C18 column for phase-specific quantification .

Q. How can researchers design experiments to probe the compound’s photochemical stability under UV irradiation?

Methodological Answer:

  • Use a Xe arc lamp with a 300 nm cutoff filter to simulate UV exposure.
  • Monitor degradation via HPLC-MS to identify photoproducts (e.g., nitrile oxidation to amides).
  • EPR spectroscopy detects radical intermediates, linking stability to tert-butyl’s electron-donating effects. Reference protocols for nitro-phenol derivatives (e.g., 4-tert-butyl-2-nitrophenol) for irradiation setup .

Q. What computational methods predict this compound’s thermodynamic stability compared to its trans isomer?

Methodological Answer:

  • Perform conformational analysis using Molecular Mechanics (MMFF94 force field) to estimate strain energy.
  • Ab initio calculations (MP2/cc-pVTZ) calculate Gibbs free energy differences. Validate with experimental DSC data (heating rate 10°C/min) to correlate computed stability with observed melting points .

Methodological Design Considerations

Q. How to design a study investigating the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

  • Screen metal salts (e.g., Cu(II), Pd(II)) in anhydrous THF under reflux.
  • Use ESI-MS to detect metal-ligand adducts and single-crystal XRD to resolve coordination geometry.
  • Compare with structurally similar ligands (e.g., 2-tert-butylcyclohexyl acetate isomers) to assess steric/electronic contributions .

Q. What experimental controls are critical when studying the compound’s catalytic activity in C–H functionalization?

Methodological Answer:

  • Include blank reactions (no catalyst) and radical scavengers (TEMPO) to distinguish between ionic and radical mechanisms.
  • Monitor reaction progress via ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Cross-reference with tert-butyl-containing catalysts (e.g., BINOL derivatives) for control design .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies in reported tert-butyl group rotational barriers for this compound?

Methodological Answer:

  • Replicate variable-temperature ¹H NMR experiments (range: −80°C to 25°C) to observe coalescence points.
  • Compare with DFT-derived rotational barriers (B3LYP/6-31G* level) to reconcile experimental vs. computational results.
  • Consider solvent viscosity effects (e.g., toluene vs. DMSO) using Arrhenius plots .

Q. What statistical approaches validate the compound’s role in multi-step reaction mechanisms?

Methodological Answer:

  • Apply multivariate analysis (e.g., PCA) to kinetic data from time-resolved spectroscopy.
  • Use Eyring plots to extract activation parameters (ΔH‡, ΔS‡) and identify rate-determining steps.
  • Cross-validate with isotopic labeling (¹⁵N-nitride) to track nitrile group participation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.